(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
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Overview
Description
“(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol” is a chemical compound with the linear formula C7H10N2OS . It is also known by its CAS Number: 17759-40-9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H10N2OS . This indicates that it contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
This compound serves as a precursor in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry due to their biological and pharmacological activities . These activities include anti-leukemia, tyrosine kinase inhibition, and anti-HIV properties .
Neuroprotective and Anti-neuroinflammatory Agents
Researchers have explored the use of pyrimidine hybrids, potentially including (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, as neuroprotective and anti-neuroinflammatory agents. These compounds can be designed to target neurodegenerative diseases and have shown promising results in inhibiting inflammatory pathways in neuronal cells .
Anti-inflammatory Applications
Pyrimidine compounds exhibit significant anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrimidine derivatives make them valuable in the development of new treatments for infections and diseases caused by oxidative stress .
Chemical Synthesis and Reactivity Studies
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is used in chemical synthesis and reactivity studies to understand the behavior of substituents linked to the pyrimidine ring, which is fundamental in developing new synthetic methodologies .
Pharmacological Research
In pharmacological research, this compound is utilized to create analogs that are tested for a variety of pharmacological activities, including antituberculosis, antibacterial, and antifungal effects .
Material Science Applications
The compound’s properties are also of interest in material science, where it can be used to modify polymers and create materials with specific characteristics for biomedical and environmental applications .
Drug Design and Development
Due to its versatile chemical structure, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a valuable scaffold in drug design. It aids in the development of novel drugs with improved efficacy and reduced toxicity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nitric oxide synthase (nos) , and interact with serine/threonine-protein kinases . These proteins play crucial roles in various cellular processes, including cell signaling, growth, and differentiation.
Mode of Action
It’s suggested that the compound might undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions or primary amines can displace the methylthio group .
Biochemical Pathways
Given its potential interaction with nos and serine/threonine-protein kinases , it may influence nitric oxide synthesis and protein phosphorylation pathways, respectively.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . . These properties could influence its distribution, metabolism, and excretion, thereby affecting its bioavailability.
Action Environment
The action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as it’s recommended to be stored in a dark place at room temperature . Furthermore, its efficacy could be influenced by the pH and enzymatic conditions of its environment.
properties
IUPAC Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDAADJPBWUPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
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